(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester
Description
Bicyclo[2.2.2]octane Core Architecture and Stereochemical Implications
The bicyclo[2.2.2]octane core represents one of the most extensively studied rigid polycyclic frameworks in organic chemistry, characterized by its unique cage-like structure that exhibits remarkable conformational stability. The parent bicyclo[2.2.2]octane molecule possesses the molecular formula C₈H₁₄ and adopts a highly symmetrical configuration with D₃ₕ symmetry. This structural arrangement creates a three-dimensional scaffold where carbon atoms are positioned at specific distances and orientations that have profound implications for chemical reactivity and biological activity.
The stereochemical characteristics of the bicyclo[2.2.2]octane framework have been the subject of extensive conformational analysis studies. Research has demonstrated that the molecule exhibits a preference for conformations with minimal torsional strain, although debate has persisted regarding the exact degree of twist about the bridgehead-bridgehead axis. Structural investigations using microwave spectroscopy have indicated that any twist angle about the symmetry axis remains small, typically within 0° ± 4°. This conformational rigidity is particularly significant for the this compound, as it ensures that the aminomethyl and carbamate substituents maintain fixed spatial relationships.
| Property | Value | Reference |
|---|---|---|
| Molecular symmetry | D₃ₕ | |
| Bridgehead twist angle | 0° ± 4° | |
| Ring strain energy | Moderate | |
| Conformational stability | High |
The positioning of substituents on the bicyclo[2.2.2]octane core creates distinct chemical environments that influence reactivity patterns. Carbon-13 nuclear magnetic resonance studies have revealed that substituents separated by three and four bonds exhibit characteristic shielding effects termed gamma and delta interactions, respectively. These interactions produce distinctive chemical shift variations that are particularly pronounced for carbons bearing closely neighboring substituents, with shielding effects observed for vicinal substituents and deshielding effects of up to 8.6 parts per million for syn-axial delta interactions.
The structural rigidity of the bicyclo[2.2.2]octane framework provides significant advantages for pharmaceutical applications, as it allows for precise control over the spatial arrangement of pharmacophoric elements. This characteristic has made bicyclo[2.2.2]octane derivatives valuable scaffolds for drug design, particularly in cases where specific three-dimensional presentations of functional groups are required for biological activity. The aminomethyl substitution at the 4-position and the carbamate functionality at the 1-position in this compound create a precisely defined spatial arrangement that may be crucial for its intended biological applications.
Functional Group Analysis: Aminomethyl and Benzyl Carbamate Moieties
The functional group composition of this compound encompasses two distinct chemical moieties that each contribute unique reactivity patterns and physicochemical properties to the overall molecular structure. The aminomethyl group positioned at the 4-carbon of the bicyclo[2.2.2]octane core provides a primary amine functionality that serves as a site for nucleophilic reactions and hydrogen bonding interactions. This functional group significantly enhances the water solubility of the compound compared to the parent bicyclo[2.2.2]octane hydrocarbon and creates opportunities for salt formation with various acids.
The benzyl carbamate moiety represents a protecting group strategy commonly employed in organic synthesis, particularly for amino group protection during multi-step synthetic sequences. Benzyl carbamate groups, also known as carbobenzyloxy or Z-protecting groups, offer excellent stability under a wide range of reaction conditions while remaining removable under specific deprotection protocols. The carbamate functional group exhibits characteristic reactivity patterns, including susceptibility to hydrolysis under acidic or basic conditions and compatibility with various coupling reactions used in peptide synthesis.
| Functional Group | Chemical Properties | Reactivity Characteristics |
|---|---|---|
| Aminomethyl | Primary amine, basic | Nucleophilic substitution, hydrogen bonding |
| Benzyl carbamate | Protected amine | Acid/base hydrolysis, Lewis acid removal |
| Bicyclo[2.2.2]octane | Saturated hydrocarbon | Chemically inert, conformationally rigid |
The benzyl carbamate portion of the molecule can be represented by the general structure C₆H₅CH₂OC(O)NH-, where the carbonyl carbon exhibits electrophilic character and the nitrogen atom displays reduced nucleophilicity compared to free amines due to resonance stabilization. This electronic deactivation is advantageous for synthetic applications, as it prevents unwanted side reactions while maintaining the potential for controlled deprotection when desired. The removal of benzyl carbamate protecting groups typically requires treatment with Lewis acids or hydrogenation conditions, providing orthogonal deprotection strategies compared to other common amino protecting groups.
The combination of the aminomethyl and benzyl carbamate functionalities creates a molecular architecture with complementary chemical properties. The free aminomethyl group provides immediate chemical accessibility for further derivatization or biological interaction, while the protected carbamate nitrogen can be revealed through deprotection to generate additional reactive sites. This dual functionality is particularly valuable in medicinal chemistry applications where sequential modification of the compound may be required to optimize biological activity or pharmacokinetic properties.
The spatial arrangement of these functional groups on the rigid bicyclo[2.2.2]octane scaffold ensures that they maintain fixed orientations relative to each other, which can be crucial for biological recognition processes. The canonical SMILES notation for the compound, CC(C1CC2CC3CC(C(C3)C(C2)C1)N)C(=O)OCC1=CC=CC=C1, provides a detailed representation of the connectivity and stereochemical relationships between these functional groups.
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex polycyclic organic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate, which systematically describes each structural component according to standardized naming conventions. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and scientific literature.
The bicyclo[2.2.2]octane portion of the name indicates a bicyclic eight-carbon framework where the bridging pattern is specified by the numerical descriptors [2.2.2], representing the number of carbon atoms in each of the three bridges connecting the two bridgehead positions. The systematic numbering of the bicyclo[2.2.2]octane core begins at one bridgehead carbon and proceeds through the framework according to established conventions, with the 1-position and 4-position representing the two bridgehead carbons that serve as substitution sites in this particular derivative.
| Naming System | Complete Name | Abbreviation Usage |
|---|---|---|
| International Union of Pure and Applied Chemistry | benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate | Full systematic name |
| Chemical Abstracts Service | 2227272-82-2 | Registry number |
| Trade names | Various proprietary designations | Context-dependent |
Alternative naming conventions for this compound include descriptive names that emphasize specific structural features or functional group arrangements. The compound may be referred to as a bicyclo[2.2.2]octane carbamate derivative or as an aminomethyl-substituted bicyclic carbamate, depending on the context of discussion and the particular structural features being emphasized. These alternative naming approaches can be useful in different chemical contexts, such as when discussing structure-activity relationships or when categorizing compounds based on their pharmacophoric elements.
The International Chemical Identifier string for the compound, 1S/C17H24N2O2/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14/h1-5H,6-13,18H2,(H,19,20), provides a unique machine-readable representation that enables precise identification across computerized chemical databases. This standardized format facilitates computational analysis and ensures consistent compound identification in automated chemical information systems.
The molecular formula C₁₇H₂₄N₂O₂ provides essential information about the elemental composition while the molecular weight of 288.39 grams per mole offers practical information for synthetic planning and analytical applications. These fundamental descriptors, combined with the systematic name, create a comprehensive identification profile that enables clear communication about this specific chemical entity across different scientific disciplines and applications.
Comparative Structural Analysis with Related Bicyclic Carbamates
The structural characteristics of this compound can be better understood through systematic comparison with related bicyclic carbamate compounds that share similar structural motifs or functional group arrangements. The bicyclo[2.2.2]octane scaffold has been extensively utilized in medicinal chemistry for the development of various biologically active compounds, providing a rich database of structural analogs for comparative analysis.
One closely related compound is 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid, which shares the same bicyclic core and aminomethyl substitution pattern but features a carboxylic acid group instead of the benzyl carbamate moiety. This structural analog has a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 grams per mole, making it significantly smaller than the benzyl carbamate derivative. The comparison reveals how the benzyl carbamate protecting group adds substantial molecular bulk and alters the physicochemical properties of the compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | C₁₇H₂₄N₂O₂ | 288.39 g/mol | Benzyl carbamate protection |
| 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₁₀H₁₇NO₂ | 183.25 g/mol | Free carboxylic acid |
| tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate | C₁₅H₂₈N₂O₂ | 268.39 g/mol | tert-butyl protection |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | C₁₀H₁₇NO₂ | 183.25 g/mol | Methyl ester functionality |
Another important structural analog is tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, which features a tert-butyl carbamate protecting group instead of the benzyl carbamate. This compound has a molecular formula of C₁₅H₂₈N₂O₂ and a molecular weight of 268.39 grams per mole, demonstrating how different protecting group strategies affect the overall molecular properties while maintaining the core structural framework. The tert-butyl carbamate offers different deprotection conditions compared to the benzyl carbamate, providing synthetic flexibility in multi-step synthetic sequences.
The methyl ester derivative, Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, represents another related structure where the carbamate functionality is replaced with a simple ester group. This compound maintains the bicyclic core and amino substitution but lacks the protected nitrogen functionality present in the carbamate derivatives. The comparison highlights how the carbamate group provides additional chemical complexity and potential for further synthetic elaboration compared to simple ester analogs.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives represent a different class of related compounds where both bridgehead positions bear functional groups. These compounds, such as the hemimethyl ester derivative with molecular formula C₁₁H₁₆O₄, demonstrate how multiple substitution on the bicyclic framework can create compounds with enhanced synthetic utility for cross-linking applications or as building blocks for more complex molecular architectures.
The comparative analysis reveals that the specific combination of aminomethyl substitution and benzyl carbamate protection in this compound creates a unique balance of chemical reactivity and synthetic accessibility. The benzyl carbamate provides robust protection under standard reaction conditions while remaining removable under specific deprotection protocols, making this compound particularly valuable for synthetic applications requiring selective functional group manipulation.
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14/h1-5H,6-13,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLAETFCSQPFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester typically involves the reaction of a bicyclo[2.2.2]octane derivative with benzyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Carbamic Acid Benzyl Esters with Bicyclo[2.2.2]octane Scaffolds
* Estimated based on structural analogs.
Key Differences :
- Pharmacological Potential: Benzyl carbamates with basic substituents (e.g., quaternary ammonium groups) show physostigmine-like activity in stimulating intestinal peristalsis and miotic effects . The target compound’s tertiary amine may exhibit reduced activity compared to quaternary salts but greater bioavailability.
Linear and Cyclohexyl Carbamic Acid Benzyl Esters
Key Differences :
Carbamates with Heterocyclic or Aromatic Moieties
Key Differences :
- Heterocyclic Influence: Pyrrolidinone-containing carbamates exhibit peptidomimetic properties, whereas the target compound’s bicyclo system may prioritize enzyme inhibition (e.g., acetylcholinesterase) .
- Aromatic vs. Aliphatic : The phenyl group in (2-Phenyl-cyclopropyl)-carbamic acid benzyl ester increases lipophilicity, contrasting with the target compound’s balance of rigidity and polarity .
Research Findings and Implications
- Pharmacological Activity: Benzyl carbamates with basic substituents (e.g., quaternary ammonium groups) demonstrate potent cholinesterase inhibition . The target compound’s aminomethyl group may confer moderate activity, though less than quaternary analogs.
- Synthetic Utility : Bicyclo[2.2.2]octane derivatives are valued in enantioselective synthesis (e.g., glutamate analogs ), suggesting the target compound could serve as a chiral intermediate.
Biological Activity
(4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester is a bicyclic compound with the molecular formula . Its unique bicyclic structure, characterized by a bicyclo[2.2.2]octane core, enhances its rigidity and potential biological activity. The presence of an amino group and a benzyl ester moiety contributes to its chemical reactivity and solubility, making it a candidate for various applications in medicinal chemistry and biological research.
Biological Activity
The biological activity of this compound is notable due to its structural features that may influence pharmacological properties. Research indicates that compounds with bicyclic structures often exhibit significant biological activities, including:
- Antimicrobial properties : Potential interactions with microbial enzymes.
- Anticancer effects : Inhibition of cancer cell proliferation.
- Neuroprotective effects : Possible modulation of neurotransmitter systems.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The aminomethyl group allows for specific interactions that enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclo[2.2.2]octane derivative with benzyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran and a base such as triethylamine for catalysis.
Synthetic Routes
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Benzyl isocyanate, base |
| 2 | Purification | Recrystallization or chromatography |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Amino-3-cyclopentylurea | Structure | Exhibits anti-inflammatory properties |
| 4-Methylaminobenzyl carbamate | Structure | Known for neuroprotective effects |
| Bicyclo[3.3.0]octane derivatives | Structure | Potential applications in drug design |
The uniqueness of this compound lies in its specific bicyclic structure combined with an amino group and a benzyl ester, which may confer distinct pharmacological properties not observed in the other compounds listed.
Antimicrobial Activity
In one study, this compound was evaluated for its antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating potential as an antimicrobial agent.
Anticancer Effects
Another research project focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Neuroprotective Properties
A study investigating neuroprotective effects found that the compound could mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing (4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step routes involving carbamate formation and bicyclic framework assembly. For example, analogous structures (e.g., benzyl carbamates) are synthesized using carbamic acid benzyl ester intermediates under conditions such as N-iodosuccinimide (NIS) activation and TMSOTf catalysis in toluene/dioxane mixtures (71% yield, α:β selectivity = 5:1) . Key optimization parameters include:
- Reagent selection : Use of benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester as an activator.
- Temperature control : Reactions often proceed at room temperature or under reflux.
- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are commonly used for amine protection, followed by deprotection with NaOMe/MeOH .
Q. How should researchers characterize this compound given limited physicochemical data?
Due to the lack of reported melting points, solubility, or spectral data , prioritize the following:
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid incompatibles like strong oxidizers .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and self-contained breathing apparatus during spills .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent CO release .
Q. How can researchers assess the purity of this compound for reproducibility in biological assays?
- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times with synthesized standards.
- Elemental analysis : Verify C, H, N composition against theoretical values (e.g., C: ~65%, H: ~7%, N: ~8% for similar bicyclic carbamates) .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound, such as antimalarial or enzyme inhibition effects?
- In vitro assays : Test against Plasmodium falciparum (IC determination) or Leishmania spp. using SYBR Green fluorescence .
- Enzyme inhibition : Use isoform-specific substrates (e.g., MOCPAC for HDAC1, BATCP for HDAC6) to assess selectivity .
- Mechanistic studies : Employ molecular docking to predict binding affinity to target proteins (e.g., quinoline derivatives in antimalarial contexts) .
Q. How can stability studies be designed given the lack of decomposition temperature data?
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative (HO) conditions.
- Analytical endpoints : Monitor via HPLC for new peaks (degradants) and quantify mass balance .
- Kinetic modeling : Calculate Arrhenius parameters to predict shelf-life under storage conditions.
Q. What role does this compound play in conjugate vaccine synthesis, and how can its efficacy be enhanced?
Q. How can researchers address contradictory data on toxicity and ecological impact?
- Toxicological profiling : Conduct acute toxicity assays (e.g., zebrafish embryo model) and Ames tests for mutagenicity, as no prior data exists .
- Ecotoxicity : Assess biodegradability via OECD 301B (ready biodegradation test) and bioaccumulation potential using logP calculations (estimated ~3.7 for analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
